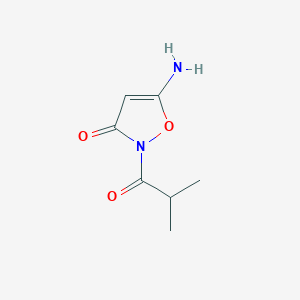
5-Amino-2-isobutyrylisoxazol-3(2H)-one
Overview
Description
5-Amino-2-isobutyrylisoxazol-3(2H)-one, also known as AIBO, is a synthetic compound. It has the molecular formula C7H10N2O3 and a molecular weight of 170.17 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Amino-2-isobutyrylisoxazol-3(2H)-one is represented by the formula C7H10N2O3 . The exact structure visualization is not available in the search results.Physical And Chemical Properties Analysis
5-Amino-2-isobutyrylisoxazol-3(2H)-one has a molecular weight of 170.17 g/mol . Additional physical and chemical properties such as melting point, boiling point, and appearance are not available in the search results .Scientific Research Applications
Auxiliary-Directed C(sp(3))-H Bond Activation
Research demonstrates the use of isoxazole derivatives in palladium-catalyzed C(sp(3))-H bond activation. Bidentate auxiliaries derived from isoxazole moieties have facilitated the selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, leading to the synthesis of various γ-substituted non-natural amino acids. This highlights the compound's role in creating complex molecular architectures, emphasizing its significance in synthetic organic chemistry (Pasunooti et al., 2015).
Synthesis of Amino-Isoxazoles
Isoxazole derivatives, including those related to 5-Amino-2-isobutyrylisoxazol-3(2H)-one, have been synthesized for their potential applications in organic synthesis and material science. For instance, the selective preparation of 5-amino-3-(pyrrol-2-yl)isoxazoles through reactions with hydroxylamine showcases the versatility of isoxazole derivatives in constructing heterocyclic compounds, which are pivotal in pharmaceutical chemistry and materials science (Sobenina et al., 2005).
Novel Molecular Structures and Antioxidant Activity
The compound's structural derivatives have been analyzed for their molecular structures, showcasing applications in the study of molecular interactions and physicochemical properties. For example, a novel phthalide derivative analysis provided insights into molecular geometry, electronic properties, and antioxidant activities, highlighting the compound's relevance in the exploration of novel organic molecules with potential biological activities (Yılmaz et al., 2020).
Green Chemistry Approaches
Isoxazole derivatives have also been synthesized using green chemistry principles, such as reactions catalyzed by salicylic acid in water. This approach not only aligns with sustainable chemical practices but also expands the utility of isoxazole derivatives in organic synthesis, further demonstrating the compound's adaptability and environmental friendliness in chemical reactions (Mosallanezhad & Kiyani, 2019).
properties
IUPAC Name |
5-amino-2-(2-methylpropanoyl)-1,2-oxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-4(2)7(11)9-6(10)3-5(8)12-9/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBQZSSRBPRYLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(=O)C=C(O1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-isobutyrylisoxazol-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



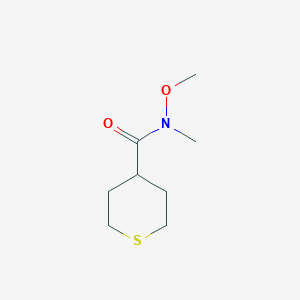
![1-[3-Acetyl-2-hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B1379497.png)
![tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate](/img/structure/B1379498.png)
![7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B1379500.png)
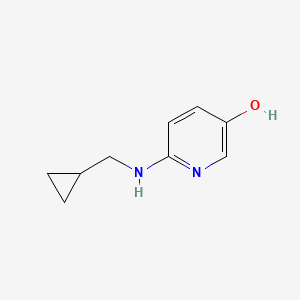
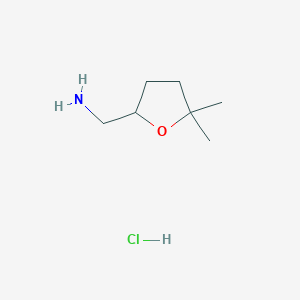

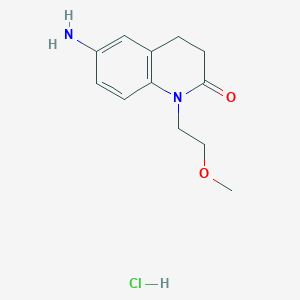
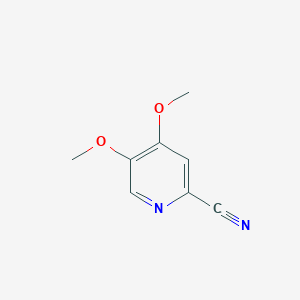
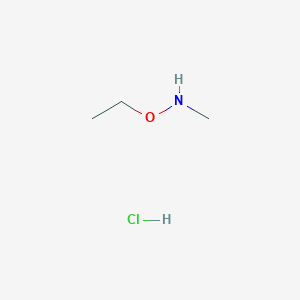
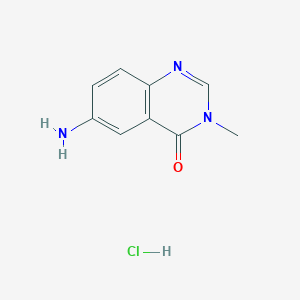
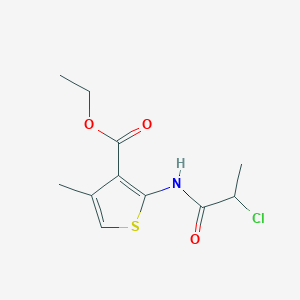
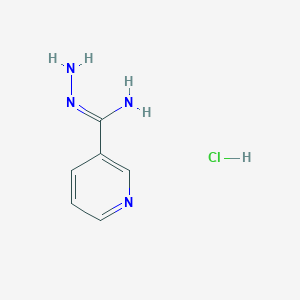
![2-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile hydrochloride](/img/structure/B1379516.png)